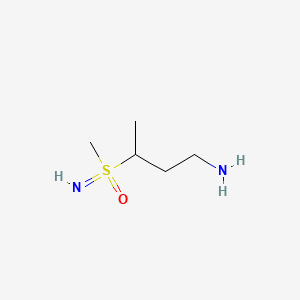
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobutan-2-yl)(imino)methyl-lambda6-sulfanone, also known as 4-ABIN-L6-S, is a type of organic compound that is used in scientific research. It is a versatile molecule that is used for a variety of purposes in the laboratory, including as a synthetic reagent, a ligand for metal complexes, and as a catalyst for organic reactions. 4-ABIN-L6-S has a number of unique properties that make it an attractive choice for use in a variety of scientific research applications.
Applications De Recherche Scientifique
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone has been used in a variety of scientific research applications. It has been used as a synthetic reagent for the synthesis of organic compounds, as a ligand for metal complexes, and as a catalyst for organic reactions. Additionally, it has been used as a building block for the synthesis of novel organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the study of enzyme catalysis and in the development of new catalysts.
Mécanisme D'action
The mechanism of action of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone is complex and not fully understood. It is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It is also believed to act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. Additionally, it is believed to act as an electron donor, donating electrons to other molecules, and as an electron acceptor, accepting electrons from other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the metabolism of lipids. Additionally, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, it is a versatile molecule that can be used in a variety of scientific research applications. However, there are a few limitations to the use of this compound in laboratory experiments. It is not very stable and can decompose when exposed to light or heat. Additionally, it can react with other molecules and may interfere with the results of experiments.
Orientations Futures
There are a number of potential future directions for the use of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone in scientific research. It could be used in the development of new catalysts for organic reactions. It could also be used in the study of enzyme catalysis and in the development of new drugs and pharmaceuticals. Additionally, it could be used in the development of new materials, such as polymers and dyes. Finally, it could be used in the study of biological processes, such as the metabolism of drugs, lipids, and carbohydrates.
Méthodes De Synthèse
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone can be synthesized in a variety of ways, including through the use of an aldol-type condensation reaction. This reaction involves the reaction of two aldehydes, such as acetaldehyde and formaldehyde, in the presence of a base such as sodium hydroxide. The reaction results in the formation of a β-hydroxyaldehyde, which is then reacted with a sulfonyl chloride to form this compound. Other methods of synthesis include the use of a Grignard reaction, as well as the use of a palladium-catalyzed reaction.
Propriétés
IUPAC Name |
3-(methylsulfonimidoyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2OS/c1-5(3-4-6)9(2,7)8/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVCMIHYQKNAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)
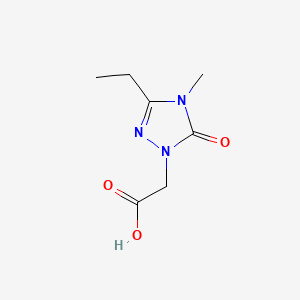
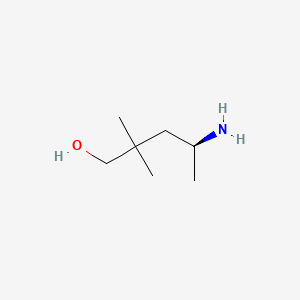
![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)

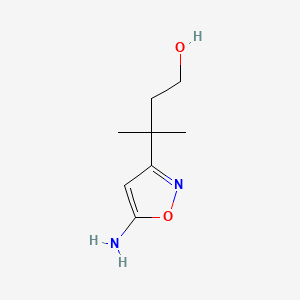

![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)
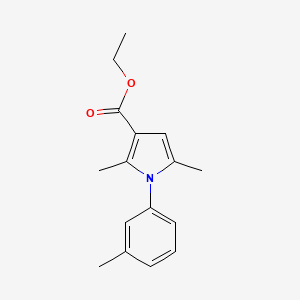
![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)
